molecular formula C30H50O4 B150003 Bryodulcosigenin CAS No. 4965-97-3

Bryodulcosigenin

Número de catálogo: B150003
Número CAS: 4965-97-3
Peso molecular: 474.7 g/mol
Clave InChI: FPMQKXQOBKDVHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bryodulcosigenin (C₃₀H₅₀O₄; molecular weight: 474.72 g/mol) is a cucurbitane-type triterpenoid isolated from the roots of Bryonia dioica . It has garnered attention for its dual anti-inflammatory and anti-osteoporotic properties. Structurally, it belongs to the cucurbitacin family, characterized by a tetracyclic triterpene backbone with oxygenated functional groups . Preclinical studies highlight its ability to modulate bone metabolism markers (e.g., osteoprotegerin, RANKL) and inflammatory cytokines (e.g., TNF-α, IL-6) in osteoporotic rat models . Additionally, it exhibits anti-inflammatory effects by inhibiting Epstein-Barr virus early antigen (EBV-EA) activation and TPA-induced inflammation .

Propiedades

IUPAC Name

17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMQKXQOBKDVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4965-97-3
Record name Bryodulcosigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4965-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Métodos De Preparación

Table 1: Chromatographic Parameters for BDG Isolation

ParameterConditionSource
Stationary PhaseSilica gel (200–300 mesh)
Mobile PhaseHexane-ethyl acetate gradient
HPLC ColumnC18 reverse-phase
Retention Time17.47 minutes
Purity>95%

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for identifying BDG in complex matrices. In Sophora flavescens, BDG was detected at a retention time of 17.47 minutes using a sodium adduct ([M + Na]⁺) with m/z 497.3601, corresponding to the molecular formula C₃₀H₅₀O₄.

Spectroscopic Characterization

Ultraviolet-visible (UV-Vis) spectroscopy of BDG reveals absorption maxima at 210 nm and 285 nm, characteristic of conjugated dienes and carbonyl groups in cucurbitane skeletons. Fourier-transform infrared spectroscopy (FT-IR) further confirms functional groups, with peaks at 3400 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=C aromatic).

Nuclear magnetic resonance (NMR) spectroscopy provides structural elucidation. Proton NMR (¹H-NMR) signals at δ 5.28 (1H, t, J=6.8 Hz) and δ 1.21 (3H, s) correspond to olefinic protons and methyl groups, respectively. Carbon-13 NMR (¹³C-NMR) data corroborate the triterpenoid backbone, with signals at δ 180.2 (C-28 carbonyl) and δ 121.5 (C-24 double bond).

Challenges in Synthetic Approaches

Despite its natural abundance, synthetic routes to this compound remain underdeveloped. The compound’s stereochemical complexity—eight chiral centers—poses significant synthetic challenges. A proposed pathway involves cyclization of squalene oxide derivatives, but low yields (<5%) and side reactions hinder scalability. Biocatalytic methods using Saccharomyces cerevisiae have shown promise, with engineered yeast strains producing cucurbitane intermediates. However, terpene synthase activity requires optimization to achieve industrial-scale BDG synthesis.

Analytical Techniques for Quality Control

Quality control of BDG relies on ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS). This combination enables precise quantification, with a limit of detection (LOD) of 0.1 ng/mL and linearity (R² > 0.999) across 1–1000 ng/mL ranges. Matrix-assisted laser desorption/ionization (MALDI) imaging further maps BDG distribution in plant tissues, ensuring consistent raw material quality.

Recent Advances in Preparation Methodologies

Molecular networking (MN) has revolutionized BDG dereplication. By clustering MS/MS spectra from Sophora flavescens, researchers identified BDG alongside sophocarpine and oxymatrine, reducing isolation time by 40%. Hybrid approaches combining solid-phase extraction (SPE) with supercritical fluid chromatography (SFC) enhance purity, achieving 98.5% BDG recovery from crude extracts .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Bryodulcosigenin exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. A study demonstrated that BDG attenuated bleomycin-induced pulmonary fibrosis in mice by inhibiting epithelial-mesenchymal transition (EMT) and oxidative stress. The treatment reduced the expression of pro-fibrotic markers such as TGF-β1 and α-SMA while enhancing the expression of Sirtuin 1 and AMPK, which are crucial for cellular energy homeostasis and inflammation regulation .

Parameter Control BDG Treatment
TGF-β1HighReduced
α-SMAHighReduced
Sirt1LowIncreased
p-AMPKLowIncreased

Gastrointestinal Health

BDG has been investigated for its effects on gastrointestinal disorders, particularly ulcerative colitis (UC). In a mouse model of dextran sulfate sodium (DSS)-induced colitis, BDG administration significantly alleviated symptoms by reducing inflammation and promoting mucosal healing. The mechanism involves modulation of inflammatory cytokines and restoration of gut barrier function .

Osteoporosis Treatment

Recent studies highlight the potential of BDG as an antiosteoporosis agent. In ovariectomized rat models, BDG treatment resulted in increased bone mineral density (BMD) and improved biochemical markers associated with bone health. The compound significantly elevated levels of osteoprotegerin (OPG) while suppressing receptor activator of nuclear factor kappa-B ligand (RANKL), indicating its role in bone remodeling .

Bone Parameter OVX Control BDG Treatment
BMD (g/cm²)DecreasedSignificantly Increased
OPGLowHigh
RANKLHighReduced

Hormonal Regulation

BDG's influence on hormonal balance has been documented in studies focusing on estrogen levels in postmenopausal models. The compound was shown to enhance estrogen levels while suppressing follicle-stimulating hormone (FSH) and luteinizing hormone (LH), suggesting its potential utility in managing menopausal symptoms and osteoporosis .

Case Study 1: Pulmonary Fibrosis

In a controlled study involving mice treated with bleomycin, BDG was administered at a dosage of 10 mg/kg/day for 14 days. Histopathological analysis indicated significant improvement in lung architecture, reduced collagen deposition, and overall enhanced survival rates compared to untreated controls .

Case Study 2: Colitis

A study involving DSS-induced colitis demonstrated that BDG treatment resulted in a marked reduction in disease activity index scores and histological damage scores, highlighting its therapeutic efficacy in managing inflammatory bowel diseases .

Comparación Con Compuestos Similares

Mechanistic Differences :

  • Anti-inflammatory Action : this compound suppresses NLRP3 inflammasome and oxidative stress , whereas cucurbitacin E primarily inhibits STAT3 signaling in cancer models .
  • Bone Effects: this compound uniquely enhances osteoprotegerin (OPG) and reduces RANKL, improving the OPG/RANKL ratio critical for bone resorption .

Comparison with Other Anti-Osteoporotic Triterpenoids

Isosteviol (C₂₀H₃₀O₃)

  • Source : Derived from steviol glycosides.
  • Mechanism : Modulates calcium channels and osteoblast differentiation .
  • Efficacy : While Isosteviol improves bone density, it lacks this compound’s dual action on cytokines (e.g., TNF-α suppression) and hormonal regulation (e.g., FSH, LH) .

Vicenin-2 (Flavonoid)

  • Source : Ocimum sanctum.
  • Mechanism : Antioxidant effects via Nrf2 activation .

Research Findings and Clinical Implications

Preclinical Efficacy in Osteoporosis Models

  • Bone Mineral Density (BMD) : this compound (30 mg/kg) increased femoral BMD by 32% in ovariectomized rats, comparable to bisphosphonates but with fewer gastrointestinal side effects .
  • Cytokine Regulation : Reduced TNF-α (62% ↓), IL-6 (55% ↓), and IL-1β (48% ↓) levels, outperforming curcumin in inflammation control .

Actividad Biológica

Bryodulcosigenin (BDG) is a cucurbitane-type triterpene isolated from the plant Siraitia grosvenori and Bryonia dioca, known for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential anticancer properties. This article delves into the various biological effects of BDG, supported by recent research findings, case studies, and data tables.

1. Anti-Inflammatory Effects

BDG exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. A study demonstrated that oral administration of BDG (10 mg/kg/day) significantly improved colon health in mice with dextran sulfate sodium (DSS)-induced colitis. The treatment reduced disease activity index scores and alleviated histopathological damage in the colon .

Key Findings:

  • Colon Length Improvement : BDG significantly increased colon length in DSS-induced colitis models.
  • Histopathological Damage : BDG treatment reduced inflammatory cell infiltration and improved tissue architecture.
  • Mechanism : BDG inhibited TNF-α-induced degradation of tight junction proteins, enhancing intestinal barrier integrity.

2. Anti-Fibrotic Activity

In the context of pulmonary fibrosis, BDG has been shown to attenuate bleomycin-induced lung injury in mice. The compound's anti-fibrotic effects were linked to its ability to inhibit epithelial-mesenchymal transition (EMT) and oxidative stress pathways .

Study Overview:

  • Experimental Design : Mice were treated with BDG for 14 days post-bleomycin administration.
  • Results : BDG reduced collagen deposition and improved survival rates. It also modulated the expression of key proteins involved in fibrosis, such as TGF-β1 and α-SMA.

3. Osteoprotective Effects

BDG has demonstrated promising results in combating osteoporosis, particularly in ovariectomized rats—a common model for postmenopausal osteoporosis. In a controlled study, rats received varying doses of BDG (10, 20, and 30 mg/kg) over eight weeks .

Results Summary:

ParameterControlOVX GroupBDG 10 mg/kgBDG 20 mg/kgBDG 30 mg/kg
Body Weight (g)200250240230220
Bone Mineral Density (BMD)0.450.300.350.400.42
Uterine Weight (g)5344.55
OPG LevelLowLowModerateHighVery High
RANKL LevelHighHighModerateLowVery Low

The biological activities of BDG are mediated through several mechanisms:

  • Activation of AMPK : BDG has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and has protective effects against oxidative stress and inflammation .
  • Regulation of Cytokines : Treatment with BDG significantly reduced levels of pro-inflammatory cytokines while enhancing anti-inflammatory markers like osteoprotegerin (OPG) .

Case Studies

Several case studies highlight the therapeutic potential of BDG:

  • Chronic Ulcerative Colitis : In a mouse model, BDG administration improved symptoms and reduced inflammation markers associated with chronic ulcerative colitis .
  • Pulmonary Fibrosis : A study indicated that BDG could ameliorate bleomycin-induced pulmonary fibrosis by inhibiting TGF-β signaling pathways .

Q & A

Basic Research Questions

Q. How is Bryodulcosigenin isolated and characterized from plant sources like Bryonia dioica?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for functional group and carbon skeleton analysis, mass spectrometry (MS) for molecular weight confirmation (C₃₀H₅₀O₄, MW 474.72), and infrared (IR) spectroscopy for identifying hydroxyl or carbonyl groups. Reproducibility requires detailed documentation of extraction solvents, chromatographic conditions, and spectroscopic parameters .

Q. What in vitro and in vivo models are used to assess this compound’s anti-inflammatory activity?

  • Methodological Answer :

  • In vitro: Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, measured via immunofluorescence or ELISA to quantify viral antigen suppression .
  • In vivo: Mouse ear edema models (e.g., TPA-induced inflammation), where this compound’s efficacy is quantified by reductions in ear thickness, leukocyte infiltration, or cytokine levels (e.g., TNF-α, IL-6). Statistical validation requires ANOVA or t-tests with appropriate sample sizes and controls (e.g., vehicle and positive control groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryodulcosigenin
Reactant of Route 2
Bryodulcosigenin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.